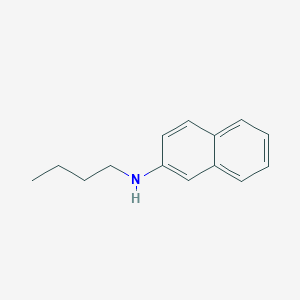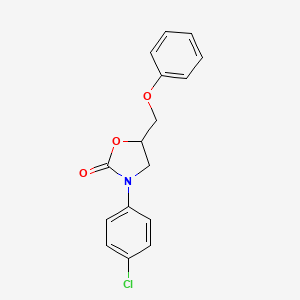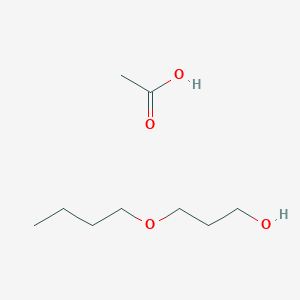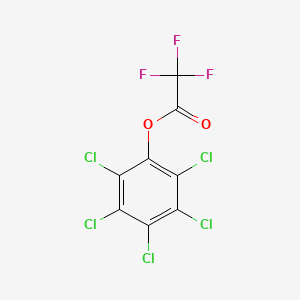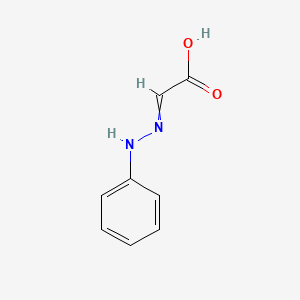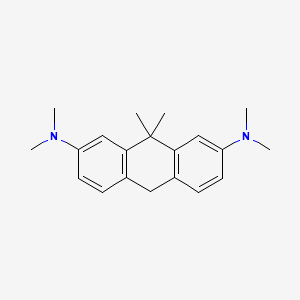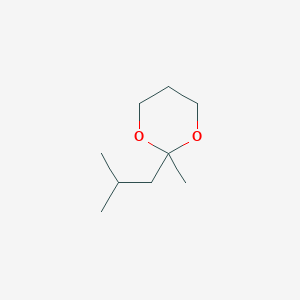![molecular formula C18H14O5 B14737100 2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione CAS No. 6626-96-6](/img/structure/B14737100.png)
2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione is a complex organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often found in natural products. This particular compound features a naphthalene core with hydroxy and methoxy substituents, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with 2-hydroxy-3-methoxybenzaldehyde under acidic conditions. The reaction is often carried out in a solvent like methanol or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions
Major Products
The major products formed from these reactions include various hydroxy and methoxy derivatives of naphthoquinone, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include enzymes involved in redox reactions and pathways related to cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone with similar redox properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and similar biological activities.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits antimicrobial and allelopathic properties.
Uniqueness
2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
6626-96-6 |
|---|---|
Molecular Formula |
C18H14O5 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-[hydroxy-(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O5/c1-23-15-8-4-7-12(18(15)22)17(21)13-9-14(19)10-5-2-3-6-11(10)16(13)20/h2-9,17,21-22H,1H3 |
InChI Key |
QTWDCMFDWMDAKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


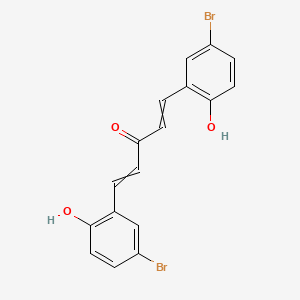
![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)
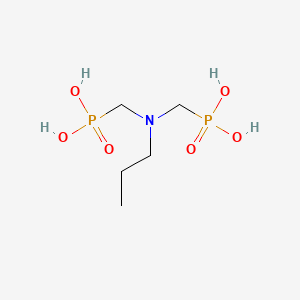

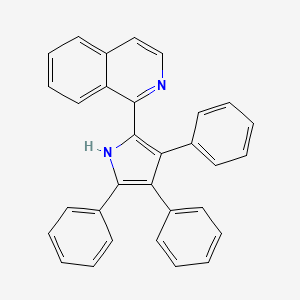
![(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one](/img/structure/B14737030.png)
